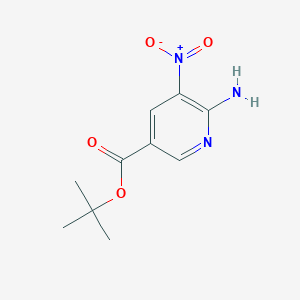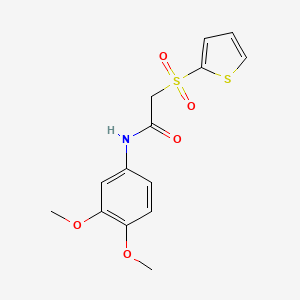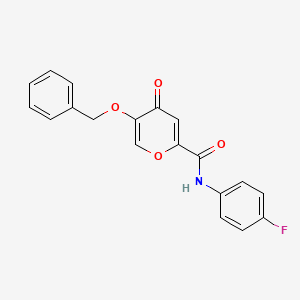
5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is an intriguing compound in the field of organic chemistry. This compound has a complex structure that combines multiple functional groups, contributing to its unique reactivity and potential applications. It draws interest for its diverse chemical properties and potential use in medicinal and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide generally involves multi-step procedures that start from simpler building blocks. The following is a simplified outline of one possible synthetic route:
Formation of the Pyran Ring: Begin with a suitable precursor such as a substituted phenol which undergoes cyclization to form the pyran ring.
Introduction of the Benzyloxy Group: This step involves the etherification of the intermediate with benzyl alcohol, typically in the presence of a strong acid catalyst.
Attachment of the Carboxamide Group: The carboxamide functionality is introduced via amidation, where a suitable carboxylic acid derivative reacts with an amine.
Fluorination: The final fluorination step introduces the 4-fluorophenyl group, which might require specific reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.
Industrial Production Methods
For industrial-scale production, these reactions must be optimized for high yield and purity. This might involve the use of continuous flow reactors for precise control of reaction conditions or employing green chemistry principles to minimize environmental impact. Techniques such as chromatography or crystallization are often employed for purification at the end of synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidative transformations due to the presence of the benzyloxy group, which is susceptible to attack by oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions might target the carboxamide group, with agents like lithium aluminum hydride converting it to an amine.
Substitution: The aromatic ring with the fluorine substituent is a site for electrophilic aromatic substitution. This could include nitration or halogenation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 under acidic conditions.
Reduction: LiAlH4 or H2/Pd-C under mild conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the conditions. For example, oxidative cleavage of the benzyloxy group might yield benzaldehyde derivatives, while reduction of the carboxamide yields amine derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has diverse research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Potential inhibitor in enzymatic studies due to its unique structure.
Medicine: Explored for its pharmacological potential in drug design, especially for anti-inflammatory or anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals, where its specific properties are needed.
Mecanismo De Acción
The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability within biological systems. Its effects can be attributed to its ability to modulate biological pathways, possibly by inhibiting key enzymes or binding to receptor sites.
Comparación Con Compuestos Similares
Unique Aspects
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide stands out due to its benzyloxy and fluorophenyl groups which offer enhanced reactivity and stability. The pyran-2-carboxamide backbone is relatively rare, making it a unique candidate in research.
Similar Compounds
N-(4-Fluorophenyl)-4H-pyran-2-carboxamide: Similar but lacks the benzyloxy group, affecting its reactivity.
5-Benzyloxy-4-oxo-4H-pyran-2-carboxamide: Similar but lacks the fluorophenyl group, which could affect binding affinity in biological systems.
This compound, with its intricate structure and diverse reactivity, holds significant potential across various fields, from chemical synthesis to medical research.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHHBWDRJVSMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
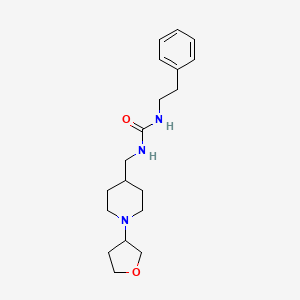
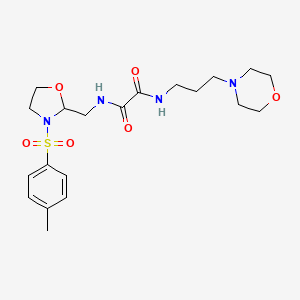
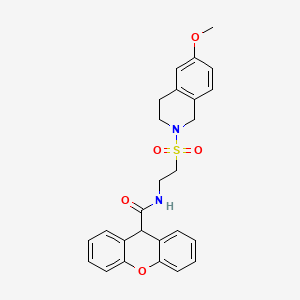
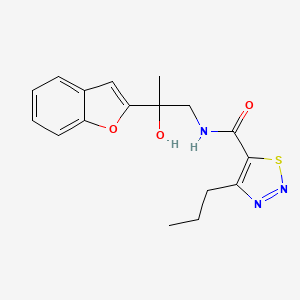
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)
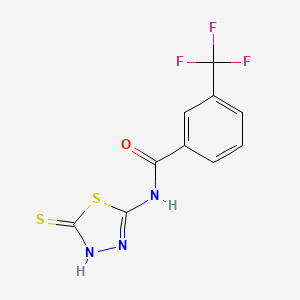
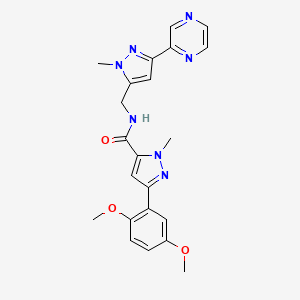
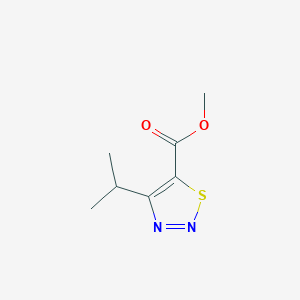
![4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2865533.png)
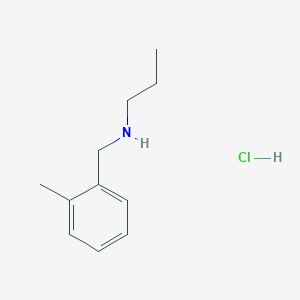
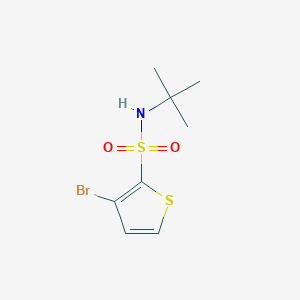
![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
